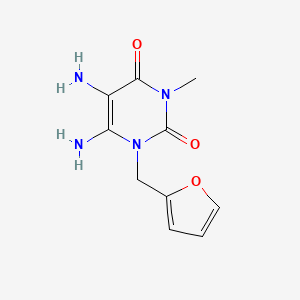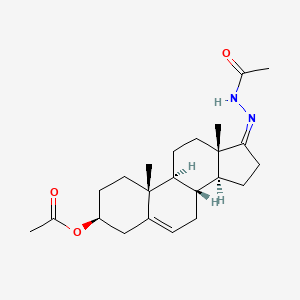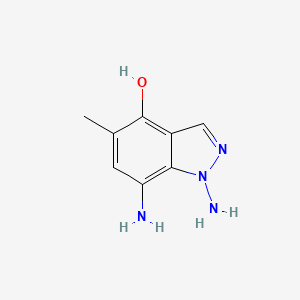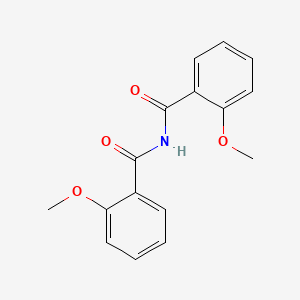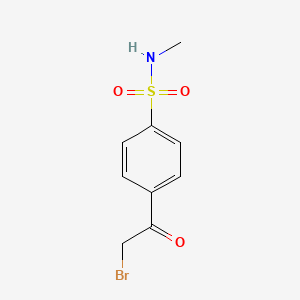
4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide is an organic compound that features a bromoacetyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
The synthesis of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common synthetic route includes the reaction of N-methylbenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl intermediate .
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions that can form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups, such as alcohols or ketones.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form heterocyclic compounds.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Scientific Research Applications
4-(2-Bromoacetyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial or anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Analytical Chemistry: It is employed in the synthesis of fluorescent sensors and probes for detecting various analytes in environmental and biological samples.
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is crucial for its applications in medicinal chemistry, where it can modify biological macromolecules and alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 4-(2-bromoacetyl)-N-methylbenzene-1-sulfonamide include other bromoacetyl derivatives and sulfonamides. For example:
4-(2-Bromoacetyl)benzonitrile: This compound has a similar bromoacetyl group but differs in the presence of a nitrile group instead of a sulfonamide.
N-Methylbenzenesulfonamide: This compound lacks the bromoacetyl group but shares the sulfonamide functionality.
Properties
Molecular Formula |
C9H10BrNO3S |
|---|---|
Molecular Weight |
292.15 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c1-11-15(13,14)8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3 |
InChI Key |
UCOFLLDXKSXDLH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



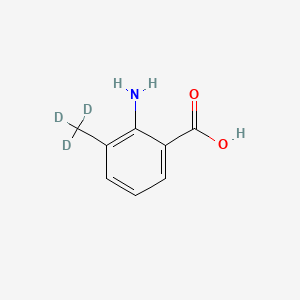
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)

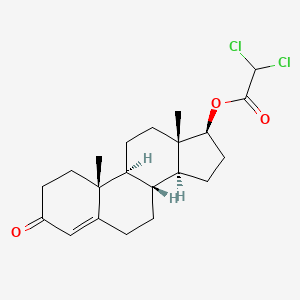

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
